molecular formula C16H19N3O3 B2748003 6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921482-94-2

6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2748003
CAS RN: 921482-94-2
M. Wt: 301.346
InChI Key: WIAAMNWUOZOQAS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Cu(I) catalyzed [3 + 2] dipolar cycloaddition . For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized using this method .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized using different spectral techniques . For instance, 1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which also enhances its biological spectrum .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions like the Diels–Alder reaction . For instance, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antithrombotic Properties

Research on pyrido[4,3-d]pyrimidine derivatives, such as the study by Furrer, Wágner, and Fehlhaber (1994), reveals these compounds as potential antithrombotic agents with favorable effects on cerebral and peripheral blood flow. The synthesis methods explored could offer a basis for developing new antithrombotic drugs (Furrer, Wágner, & Fehlhaber, 1994).

Structural and Spectral Exploration

Ashraf et al. (2019) synthesized novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and conducted an extensive study on their structural, spectral, and computational characteristics. This research highlights the versatility of pyrido[2,3-d]pyrimidine derivatives in structural chemistry and materials science (Ashraf et al., 2019).

Antiviral Evaluation

El-Etrawy and Abdel-Rahman (2010) focused on the synthesis and antiviral evaluation of certain pyrimidine-2,4(1H,3H)-dione derivatives, indicating their potential in developing antiviral medications, especially against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).

GnRH Receptor Antagonists

Research by Guo et al. (2003) on thieno[2,3-d]pyrimidine-2,4-diones as GnRH receptor antagonists to treat reproductive diseases showcases another medical application of pyrimidine derivatives. Their structure-activity relationship studies identified key features for receptor binding activity (Guo et al., 2003).

Optical and Drug Discovery Applications

Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and evaluated them for their optical, nonlinear optical (NLO), and drug discovery applications. Their research emphasizes the multifunctional nature of pyrimidine derivatives in technological and pharmaceutical fields (Mohan et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds often involves their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through cytotoxicity tests on cells . For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions of similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance . For instance, there is a great importance of heterocyclic ring-containing drugs in treating infectious diseases .

properties

IUPAC Name

6-ethyl-1-methyl-5-propoxy-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-5-8-19-15(20)12-13(22-9-6-2)11(7-3)10-17-14(12)18(4)16(19)21/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAAMNWUOZOQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1CC)N(C(=O)N(C2=O)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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